Regiochemical Specificity: 5-Position Enables Unique Photoreactive Probe Synthesis
The 5-trifluoroacetyl substituent is essential for synthesizing 5-(trifluoromethyl)diazirinyl indoles, which are used as photoreactive probes for studying biomolecular interactions. In contrast, the 3-substituted isomer (CAS 14618-45-2) does not yield the same diazirinyl derivative and is instead employed in palladium-catalyzed dearomative [3+2] cycloadditions . This regiochemical difference directly determines the compound's downstream application in chemical biology.
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | Precursor for 5-(trifluoromethyl)diazirinyl indole photoaffinity probes |
| Comparator Or Baseline | 3-(Trifluoroacetyl)indole (CAS 14618-45-2): Used in Pd-catalyzed dearomative [3+2] cycloadditions |
| Quantified Difference | Distinct reaction pathways; yields for 5-diazirinyl indole synthesis: 77% for 5-isomer, 81% for 6-isomer |
| Conditions | As described in J. Org. Chem. 2012, 77, 8581-8587 |
Why This Matters
For researchers developing photoaffinity probes, the 5-isomer is the required starting material; substitution with the 3-isomer will not produce the desired diazirinyl indole.
